molecular formula C14H10F2O3 B6292080 2-(Benzyloxy)-3,4-difluorobenzoic acid CAS No. 2276098-34-9

2-(Benzyloxy)-3,4-difluorobenzoic acid

Cat. No.: B6292080
CAS No.: 2276098-34-9
M. Wt: 264.22 g/mol
InChI Key: NRANTLXCRFTFED-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3,4-difluorobenzoic acid is an organic compound characterized by the presence of a benzyloxy group and two fluorine atoms attached to a benzoic acid core

Mechanism of Action

Target of Action

It’s known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The mode of action of 2-(Benzyloxy)-3,4-difluorobenzoic acid is likely related to its role in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role in the Suzuki–Miyaura coupling reaction . This reaction is part of a broader range of transformations that include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It’s known that the stability of boronic esters, like this compound, can pose challenges for their removal at the end of a sequence if required .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its role in the Suzuki–Miyaura coupling reaction . This reaction can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and properties of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of boronic esters can be affected by air and moisture . Additionally, the Suzuki–Miyaura coupling reaction, in which this compound may play a role, is known for its mild and functional group tolerant reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3,4-difluorobenzoic acid typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of a suitable benzoic acid derivative with benzyl alcohol in the presence of a catalyst such as hydrochloric acid or sulfuric acid.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography ensures the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3,4-difluorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

2-(Benzyloxy)-3,4-difluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)benzoic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    3,4-Difluorobenzoic acid: Lacks the benzyloxy group, affecting its biological activity and applications.

Uniqueness

2-(Benzyloxy)-3,4-difluorobenzoic acid is unique due to the combination of the benzyloxy group and fluorine atoms, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

3,4-difluoro-2-phenylmethoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c15-11-7-6-10(14(17)18)13(12(11)16)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRANTLXCRFTFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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